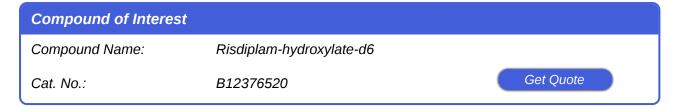


# A Guide to Inter-Laboratory Cross-Validation of Risdiplam Bioanalytical Methods

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For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Risdiplam in biological matrices is critical for pharmacokinetic (PK) and pharmacodynamic (PD) assessments throughout the drug development process. When bioanalytical testing is conducted at multiple laboratories, a robust cross-validation of the analytical methods is imperative to ensure data comparability and integrity. This guide provides a framework for conducting an inter-laboratory cross-validation of a Risdiplam bioanalytical method, in alignment with the principles of the ICH M10 guideline.

## **Comparison of Bioanalytical Method Performance**

This section presents a hypothetical, yet representative, comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Risdiplam quantification in human plasma between two independent laboratories. The data illustrates typical performance characteristics and acceptance criteria for such a study.

Table 1: Summary of Bioanalytical Method Validation Parameters for Risdiplam



Parameter	Laboratory A	Laboratory B	Acceptance Criteria
Assay Principle	LC-MS/MS	LC-MS/MS	-
Calibration Range	1.00 - 500 ng/mL	1.00 - 500 ng/mL	Correlation coefficient $(r^2) \ge 0.99$
Lower Limit of Quantification (LLOQ)	1.00 ng/mL	1.00 ng/mL	S/N ≥ 5; Accuracy within ±20%; Precision ≤20%
Intra-Assay Precision (CV%)	≤ 8.5%	≤ 9.2%	≤ 15% (≤ 20% at LLOQ)
Inter-Assay Precision (CV%)	≤ 10.1%	≤ 11.3%	≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias)	-7.2% to 5.8%	-8.1% to 6.5%	Within ±15% (±20% at LLOQ)
Matrix Effect (CV%)	≤ 12.0%	≤ 13.5%	≤ 15%
Recovery (%)	85.2% - 92.1%	83.7% - 90.5%	Consistent and reproducible

Table 2: Inter-Laboratory Cross-Validation of Quality Control (QC) Samples

Nominal Concentration (ng/mL)	Laboratory A Mean (ng/mL) (n=6)	Laboratory B Mean (ng/mL) (n=6)	% Difference [(B- A)/Mean(A,B)]*100
Low QC (3.00)	2.95	3.08	4.3%
Mid QC (200)	205	198	-3.5%
High QC (400)	390	405	3.8%

## **Experimental Protocols**



A meticulously planned and executed experimental protocol is fundamental to a successful cross-validation study.

## **Objective:**

To demonstrate the equivalency of a validated LC-MS/MS bioanalytical method for Risdiplam in human plasma between a sending (Laboratory A) and a receiving (Laboratory B) laboratory.

### **Materials:**

- Human plasma (K2EDTA) from at least 6 different sources
- · Risdiplam reference standard
- Stable isotope-labeled internal standard (SIL-IS) for Risdiplam
- All necessary reagents and solvents for sample preparation and LC-MS/MS analysis

#### **Procedure:**

- Preparation of Cross-Validation Samples:
  - Laboratory A will prepare a set of quality control (QC) samples by spiking known concentrations of Risdiplam into pooled human plasma.
  - The QC concentrations should cover the low, mid, and high range of the calibration curve (e.g., 3.00, 200, and 400 ng/mL).
  - A minimum of 6 replicates per QC level should be prepared.
  - Aliquots of these QC samples will be shipped frozen on dry ice to Laboratory B.
- Sample Analysis:
  - Both laboratories will analyze the cross-validation QC samples in a single analytical run.
  - Each laboratory must follow their respective validated Standard Operating Procedure (SOP) for the Risdiplam bioanalytical method. This includes sample preparation (e.g., protein precipitation), chromatographic separation, and mass spectrometric detection.

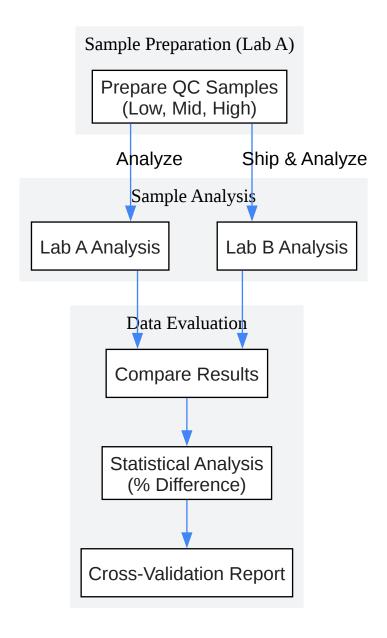


- · Data Analysis and Acceptance Criteria:
  - The mean concentration and coefficient of variation (CV%) for each QC level will be calculated by each laboratory.
  - The percentage difference between the mean concentrations obtained by the two laboratories for each QC level will be calculated.
  - The acceptance criterion for the cross-validation is that the percentage difference between the laboratories should not exceed 15% for at least two-thirds of the QC samples at each concentration level.

## **Visualizing Key Processes**

To better understand the experimental and logical flow of the cross-validation process and the mechanism of action of Risdiplam, the following diagrams are provided.

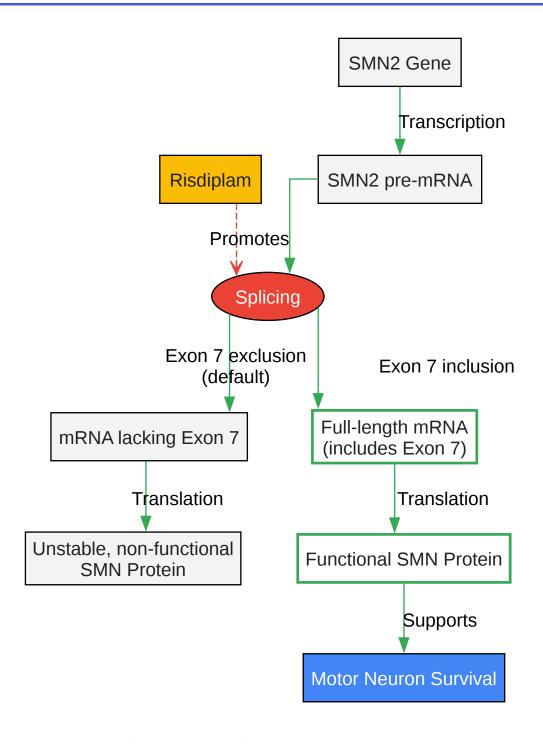




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Inter-laboratory bioanalytical method cross-validation workflow.





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Risdiplam's mechanism of action on SMN2 pre-mRNA splicing.

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